Nyasol

Estrogen Receptor Beta (ERβ) Selective Agonist Gene Transcription

Nyasol (CAS 96895-25-9), also known as cis-hinokiresinol or (Z)-hinokiresinol, is a naturally occurring lignan primarily isolated from Anemarrhena asphodeloides and Asparagus species. Chemically, it is 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol (C17H16O2; MW: 252.31 g/mol).

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 96895-25-9
Cat. No. B211725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNyasol
CAS96895-25-9
Synonyms4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol
cis-hinokiresinol
nyasol
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m1/s1
InChIKeyVEAUNWQYYMXIRB-JHAQOBCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Nyasol (CAS 96895-25-9) Product Overview: Phytoestrogen Ligand for ERβ-Focused Research


Nyasol (CAS 96895-25-9), also known as cis-hinokiresinol or (Z)-hinokiresinol, is a naturally occurring lignan primarily isolated from Anemarrhena asphodeloides and Asparagus species [1]. Chemically, it is 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol (C17H16O2; MW: 252.31 g/mol) [1]. The compound is recognized as a selective agonist of estrogen receptor beta (ERβ) and is classified as a phytoestrogen [2]. Nyasol exhibits a broad spectrum of reported activities including anti-inflammatory (via eicosanoid and NO inhibition), antiprotozoal, antifungal, and antibacterial properties, alongside hyaluronidase and LTB4 binding inhibition .

Why Generic Phytoestrogens Cannot Substitute for Nyasol in ERβ-Driven Research Programs


Nyasol's value proposition is not derived from simple estrogen receptor binding but from its nuanced and stereospecific functional selectivity. While it binds similarly to both ERα and ERβ, Nyasol uniquely activates transcription only through ERβ [1]. This distinguishes it from non-selective estrogens like estradiol (E2) and ERα-selective agonists. Furthermore, critical differences in activity exist between Nyasol and its geometrical isomer, trans-hinokiresinol, in terms of receptor binding strength and anti-inflammatory efficacy [2][3]. Even the enantiomeric form ((+)-nyasol vs. (-)-nyasol) is significant, as (-)-nyasol is specifically noted for inhibiting eicosanoid and nitric oxide production in vitro and showing in vivo anti-inflammatory effects [3]. A generic 'phytoestrogen' designation fails to capture this essential stereochemical and mechanistic specificity, making substitution with other ERβ ligands or norlignans a high-risk variable for experimental reproducibility and target validation [4].

Nyasol (96895-25-9) Quantitative Differentiation: Evidence for Scientific Selection


ERβ Transcriptional Selectivity Profile vs. Estradiol and Synthetic Agonists

Nyasol exhibits a distinct class of ERβ functional selectivity. While Nyasol binds similarly to both ERα and ERβ, it activates transcription only through ERβ, a mechanism different from high-affinity, selective binders like ERB-041 [1]. In microarray gene profiling studies, Nyasol's overall ERβ transcriptional selectivity was compared to other agonists. It was found to be less globally selective than MF101, liquiritigenin, and ERB-041, but more selective than diarylpropionitrile (DPN), when compared against the non-selective agonist estradiol (E2) [1]. This places Nyasol in a specific tier of 'transcriptional-only' ERβ agonists.

Estrogen Receptor Beta (ERβ) Selective Agonist Gene Transcription Phytoestrogen

Superior Antiprotozoal Activity of (+)-Nyasol Against Leishmania major vs. Plasmodium falciparum

The enantiomer (+)-nyasol demonstrates potent and preferential inhibition of the protozoan parasite Leishmania major over Plasmodium falciparum. It inhibits L. major promastigote growth with an IC50 of 12 µM, which is approximately 4-fold more potent than its activity against P. falciparum schizonts (IC50 = 49 µM) [1]. This selectivity ratio is a key differential parameter for researchers studying kinetoplastid parasites.

Antiprotozoal Leishmaniasis Leishmania major Parasitology

In Vivo Anti-Inflammatory Efficacy of (-)-Nyasol in Carrageenan-Induced Edema Model

Unlike many in vitro-only active natural products, (-)-nyasol demonstrates quantifiable anti-inflammatory activity in a whole-animal model. In a carrageenan-induced paw edema assay in mice, (-)-nyasol inhibited edema by 28.6% to 77.1% at doses ranging from 24 to 120 mg/kg [1]. This dose-dependent effect confirms systemic bioavailability and pharmacological action in an acute inflammation setting.

Anti-inflammatory In Vivo Pharmacology Paw Edema Natural Product

Stereochemistry-Dependent Activity: Higher Potency of (3S)-cis-Hinokiresinol Over Genistein

The biological activity of nyasol is highly dependent on its stereochemistry. A direct comparative study of geometrical isomers and enantiomers found strong differences in estrogen receptor binding activity [1]. Notably, the specific enantiomer (3S)-cis-hinokiresinol, a form of nyasol, exhibited estrogen-like activity that was one order of magnitude (10-fold) greater than that of the well-known phytoestrogen genistein [1]. This highlights the necessity of using the correct, chirally pure form for reproducible biological results.

Estrogenic Activity Stereochemistry Structure-Activity Relationship ER Binding

Enantioselective Synthesis Enabling Access to High-Purity (S)-Nyasol

A reliable and efficient synthetic route to enantiomerically pure (S)-nyasol has been established, addressing a key procurement and quality control challenge. The method utilizes a copper-catalyzed propargylic substitution, which proceeds with high stereo- and regioselectivity . This synthetic access ensures a consistent and scalable supply of the active enantiomer, bypassing the variability and limited yields associated with extraction from natural sources.

Asymmetric Synthesis Enantioselective Copper Catalysis Process Chemistry

Strategic Application Scenarios for Nyasol (96895-25-9) in Research and Development


Mechanistic Studies of ERβ-Specific Gene Transcription in Cancer or Neurobiology

Nyasol is ideally suited as a tool compound to dissect ERβ-mediated transcriptional pathways. As defined in Section 3, its unique profile of binding both ERα and ERβ but activating transcription only through ERβ [1] makes it a precise probe. This allows researchers to delineate ERβ-specific gene regulation in models of breast cancer, neuroprotection, or inflammation, providing clarity that non-selective agonists like estradiol (E2) or high-affinity synthetic ligands cannot.

In Vivo Validation of Anti-Inflammatory Efficacy in Rodent Models

For studies requiring a natural product with validated in vivo anti-inflammatory activity, Nyasol provides a well-characterized option. The dose-dependent inhibition of carrageenan-induced paw edema (28.6-77.1% at 24-120 mg/kg) [2] offers a quantitative benchmark for designing and comparing efficacy in new models. This data supports its use as a positive control or a starting point for medicinal chemistry optimization in pain and inflammation research.

Development of Anti-Leishmanial Agents and Parasitology Probes

(+)-Nyasol can be strategically deployed as a lead scaffold or positive control in anti-leishmanial screening programs. The demonstrated 4-fold selectivity for L. major (IC50=12 µM) over P. falciparum (IC50=49 µM) [3] provides a defined activity window. This quantitative differentiation supports its use in target identification studies or as a benchmark for developing more potent and selective analogs against kinetoplastid parasites.

Sourcing High-Purity, Scalable Enantiomer for Chemical Biology

For chemical biology or advanced medicinal chemistry projects requiring a consistent, scalable, and chirally pure source of an ERβ-active norlignan, Nyasol is a preferred choice due to its recently established enantioselective synthesis . This route mitigates the risks associated with natural product extraction variability and ensures that downstream biological data is not confounded by impurities or the presence of the opposite enantiomer.

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